N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide
Description
N-(5-(Isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene-2-carboxamide core linked to a 1,3,4-oxadiazole ring substituted at the 5-position with an isoxazol-5-yl group. This structure combines three distinct heterocycles—thiophene, oxadiazole, and isoxazole—which confer unique electronic and steric properties. The oxadiazole moiety is known for its metabolic stability and hydrogen-bonding capacity, while the isoxazole ring may enhance target binding through π-π interactions or dipole alignment.
Properties
IUPAC Name |
N-[5-(1,2-oxazol-5-yl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6N4O3S/c15-8(7-2-1-5-18-7)12-10-14-13-9(16-10)6-3-4-11-17-6/h1-5H,(H,12,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICTVIBBYXYJGMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=NN=C(O2)C3=CC=NO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide typically involves multi-step reactions starting from readily available precursors. One common approach includes the formation of the isoxazole ring through a (3 + 2) cycloaddition reaction, often catalyzed by copper (I) or ruthenium (II) compounds . The oxadiazole ring can be synthesized via cyclization reactions involving hydrazides and carboxylic acids under dehydrating conditions . The final step involves coupling the isoxazole and oxadiazole intermediates with a thiophene-2-carboxamide moiety under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to enhance yield and purity while minimizing costs and environmental impact. This could include the use of metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity .
Chemical Reactions Analysis
Types of Reactions
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides of the original compound, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Mechanism of Action
The mechanism of action of N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The isoxazole and oxadiazole rings are known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
1,3,4-Oxadiazole Derivatives with Varied Substituents
Compounds such as 4-[benzyl(methyl)sulfamoyl]-N-[5-[(4-methoxyphenyl)methyl]-1,3,4-oxadiazol-2-yl]benzamide (LMM5) and 4-[cyclohexyl(ethyl)sulfamoyl]-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide (LMM11) share the 1,3,4-oxadiazole core but differ in substituents and carboxamide linkage (benzamide vs. thiophene-carboxamide). Key distinctions include:
- The target compound’s isoxazol-5-yl group introduces a nitrogen-rich heterocycle, likely increasing polarity and hydrogen-bonding capacity compared to LMM5/LMM11 .
- Biological Activity : LMM5 and LMM11 demonstrated antifungal activity against Candida spp., with efficacy comparable to fluconazole in vitro . While direct data for the target compound is unavailable, its isoxazole substituent may confer broader-spectrum activity due to enhanced target affinity.
Thiadiazole vs. Oxadiazole Carboxamides
5-(S-Alkyl)-1,3,4-thiadiazole-2-carboxamide derivatives (e.g., 5-(methylthio)-N-phenyl-1,3,4-thiadiazole-2-carboxamide) replace the oxadiazole ring with a thiadiazole, substituting oxygen with sulfur. Key differences:
- Synthetic Efficiency : Thiadiazole derivatives are synthesized in high yields (e.g., 97% for compound 4a) via alkylation of thioxo intermediates . The target compound’s oxadiazole synthesis may require more stringent conditions due to the isoxazole’s sensitivity.
Thiazole-Containing Derivatives
Complex thiazol-5-ylmethyl derivatives (e.g., Pharmacopeial Forum compounds l , m , n , o ) feature thiazole rings paired with ureido or hydroperoxy groups. These structures are larger and more rigid than the target compound, likely targeting protease or kinase enzymes. The thiazole’s basic nitrogen contrasts with the isoxazole’s weakly acidic proton, suggesting divergent solubility and pharmacokinetic profiles .
Structural Analogs with Heterocyclic Variations
3-(4-Chlorophenyl)-5-[5-(2-furanyl)-1,3,4-oxadiazol-2-yl]-2,1-benzisoxazole (951895-00-4) shares the oxadiazole-benzoisoxazole framework but substitutes the thiophene-carboxamide with a chlorophenyl group. The furan vs. isoxazole substitution may reduce metabolic stability, as furans are prone to oxidative degradation compared to isoxazoles .
Comparative Data Table
Biological Activity
N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.
Chemical Structure and Properties
The compound features a complex arrangement of heterocycles, specifically an isoxazole ring fused with an oxadiazole moiety, alongside a thiophene structure. This unique combination may influence its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₅N₅O₄S |
| Molecular Weight | 341.35 g/mol |
| CAS Number | 1060169-23-4 |
Biological Activity Overview
Research indicates that compounds containing isoxazole and oxadiazole structures exhibit a range of biological activities, including:
- Antimicrobial Activity : Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, derivatives similar to this compound have shown effectiveness against various bacterial strains due to their ability to disrupt cellular processes .
- Anticancer Properties : The antiproliferative effects of oxadiazole derivatives have been investigated in multiple cancer cell lines. Notably, some derivatives demonstrated significant cytotoxicity against human tumor cell lines such as HCT-116 (colorectal carcinoma) and HeLa (cervix adenocarcinoma). Mechanistic studies suggest that these compounds may inhibit topoisomerase I activity, which is crucial for DNA replication and repair .
The exact mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with specific molecular targets such as enzymes or receptors involved in cell signaling pathways. This interaction may lead to modulation of biological processes critical for microbial survival or cancer cell proliferation .
Case Studies and Research Findings
- Antimicrobial Activity Study :
- Anticancer Efficacy :
Antimicrobial Activity of Oxadiazole Derivatives
| Compound Name | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| This compound | 10 | Staphylococcus aureus |
| Similar Oxadiazole Derivative | 20 | Escherichia coli |
Cytotoxicity Results in Cancer Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 25 | Topoisomerase I inhibition |
| HeLa | 20 | Induction of apoptosis |
Q & A
Q. What are the key considerations in designing a synthetic route for N-(5-(isoxazol-5-yl)-1,3,4-oxadiazol-2-yl)thiophene-2-carboxamide?
Methodological Answer:
- Prioritize modular synthesis steps, starting with the preparation of the oxadiazole and isoxazole rings separately. For oxadiazole formation, cyclization of thiosemicarbazide derivatives (e.g., using carbon disulfide and base) is common .
- Optimize reaction conditions: Use polar aprotic solvents (e.g., DMF) for coupling steps and monitor temperature (reflux for 6-8 hours) to ensure high yields .
- Purify intermediates via recrystallization (ethanol/water mixtures) or column chromatography to avoid side products .
- Validate each step using TLC and spectroscopic characterization (IR, NMR) .
Q. How can spectroscopic methods confirm the structure of this compound?
Methodological Answer:
- IR Spectroscopy : Identify key functional groups (amide C=O at ~1660 cm⁻¹, oxadiazole C=N at ~1580 cm⁻¹) .
- ¹H/¹³C NMR : Confirm aromatic protons (thiophene and isoxazole rings at δ 6.5-8.5 ppm) and methyl/methylene groups .
- Mass Spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns consistent with the heterocyclic framework .
Q. What biological activities of similar compounds guide the assessment of this compound’s potential?
Methodological Answer:
- Test antimicrobial activity using broth microdilution assays (MIC against S. aureus, E. coli) based on oxadiazole-thiophene hybrids’ efficacy .
- Evaluate anticancer potential via MTT assays on cancer cell lines (e.g., MCF-7, HeLa), referencing thiophene-carboxamide derivatives with IC₅₀ < 10 µM .
- Assess anti-inflammatory activity through COX-2 inhibition assays, as seen in structurally analogous oxadiazole derivatives .
Advanced Research Questions
Q. How can contradictions in reported biological data for oxadiazole-thiophene hybrids be resolved?
Methodological Answer:
- Standardize assay protocols: Use identical cell lines (e.g., ATCC-certified HepG2) and control compounds (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Perform orthogonal assays: Confirm enzyme inhibition (e.g., LOX, BChE) via fluorescence-based and spectrophotometric methods to cross-validate results .
- Analyze substituent effects: Compare bioactivity of analogs with varying electron-withdrawing/donating groups (e.g., 4-fluoro vs. 4-methoxy substituents) .
Q. What computational strategies predict the pharmacological profile of this compound?
Methodological Answer:
- QSAR Modeling : Use descriptors like logP, polar surface area, and H-bond donors to correlate structure with antimicrobial/anticancer activity .
- Molecular Docking : Simulate binding to targets (e.g., EGFR kinase for anticancer activity) using AutoDock Vina; validate with MD simulations for stability .
- ADMET Prediction : Utilize SwissADME to assess bioavailability and toxicity risks (e.g., CYP450 inhibition) .
Q. How can reaction conditions be optimized for high-yield synthesis?
Methodological Answer:
- Solvent Optimization : Replace ethanol with DMF for higher solubility of intermediates .
- Catalyst Screening : Test Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of isoxazole and thiophene moieties .
- Ultrasound Assistance : Reduce reaction time (2 hours vs. 12 hours) and improve yields by 15-20% .
Q. What stability studies are critical for ensuring compound integrity?
Methodological Answer:
- Conduct accelerated degradation studies: Expose to pH 1–13 buffers at 40°C for 48 hours; monitor via HPLC .
- Identify degradation products using LC-MS: Look for hydrolysis of oxadiazole (to hydrazides) or oxidation of thiophene .
- Store under inert atmosphere (N₂) at -20°C to prevent oxidation .
Q. How do substituents on the isoxazole ring influence nucleophilic substitution?
Methodological Answer:
- Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity at C-5 of isoxazole, enhancing reactivity with amines/thiols .
- Quantify kinetics via ¹H NMR: Monitor disappearance of starting material in DMSO-d₆ at 25–60°C .
- Compare Hammett σ values to correlate substituent effects with reaction rates .
Q. Which in vitro assays best evaluate anticancer potential?
Methodological Answer:
- Apoptosis Assays : Use Annexin V-FITC/PI staining in flow cytometry to quantify early/late apoptosis in treated cells .
- Cell Cycle Analysis : Assess G1/S arrest via propidium iodide staining (e.g., in HT-29 colon cancer cells) .
- Migration Inhibition : Perform wound-healing assays on metastatic lines (e.g., MDA-MB-231) .
Q. How can material science applications exploit this compound’s heterocyclic framework?
Methodological Answer:
- Organic Electronics : Measure charge-carrier mobility in thin-film transistors (OFETs) due to thiophene’s π-conjugation .
- Photovoltaic Devices : Blend with PCBM for bulk heterojunction solar cells; optimize via AFM for morphology .
- Polymer Composites : Incorporate into PEDOT:PSS to enhance conductivity (test via four-point probe) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
